2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide
Description
The compound 2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide features a pyrazine core substituted at position 4 with a 3-chlorophenyl group and at position 1 with an acetamide moiety linked to a 3,4-dimethylphenyl ring. The 2,3-dioxopyrazine (diketopyrazine) system introduces electron-withdrawing properties, while the 3-chlorophenyl and 3,4-dimethylphenyl groups contribute steric bulk and modulate lipophilicity.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-13-6-7-16(10-14(13)2)22-18(25)12-23-8-9-24(20(27)19(23)26)17-5-3-4-15(21)11-17/h3-11H,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCKLYAMTNIKHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazine ring, followed by the introduction of the chlorophenyl and dioxo groups. The final step involves the acylation of the pyrazine derivative with 3,4-dimethylphenylacetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the dioxo groups.
Substitution: Halogen substitution reactions can occur on the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Pyrazole-Based Acetamides
The compound 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () shares the N-arylacetamide motif but replaces the pyrazine with a pyrazole ring. Key differences include:
- Crystal Packing: The pyrazole derivative exhibits three distinct conformers in its asymmetric unit, with dihedral angles between aromatic rings ranging from 44.5° to 77.5°, influenced by steric repulsion.
- The diketopyrazine in the target compound may instead favor interactions with redox-active targets (e.g., oxidoreductases) due to its electron-deficient core .
Thiazolidine-Based Acetamides
Thiazolidine derivatives such as (Z)-N-(3-chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide () feature a 2,4-dioxothiazolidine ring. Key comparisons:
- Bioactivity: These compounds inhibit nitric oxide (NO) production in macrophages with IC₅₀ values of 45.6 µM, attributed to the thiazolidinedione moiety’s anti-inflammatory properties. The diketopyrazine in the target compound may exhibit distinct activity due to differences in electronic configuration and hydrogen-bonding capacity .
Substituent Effects on Physicochemical Properties
Meta-Substituted Phenyl Groups
highlights N-(3-chlorophenyl)-2,2,2-trichloro-acetamide , where meta-chloro substitution reduces symmetry and increases crystal lattice variability. For the target compound:
- Crystal Parameters: Meta-substitution in trichloroacetamides results in monoclinic or orthorhombic systems, whereas the target compound’s diketopyrazine may favor triclinic packing due to planar rigidity .
Key Insights :
- The thiazolidinedione’s lower IC₅₀ compared to aspirin highlights the importance of heterocyclic electron-withdrawing groups in enhancing potency.
- The absence of activity data for the target compound underscores the need for empirical testing, though its structure suggests intermediate lipophilicity (logP ~3.5) suitable for blood-brain barrier penetration.
Biological Activity
2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a dioxopyrazine moiety and an acetamide functional group. Its molecular formula is with a molecular weight of approximately 363.81 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 363.81 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
Research indicates that this compound may exert its biological effects through modulation of neurotransmitter systems, particularly the dopamine and serotonin pathways. Preliminary studies suggest it acts as a selective dopamine transporter (DAT) inhibitor, similar to other compounds in its class, which could imply potential applications in treating disorders such as depression and anxiety.
Pharmacological Studies
- Dopamine Reuptake Inhibition : The compound has demonstrated significant inhibition of the dopamine transporter in vitro, suggesting it may enhance dopaminergic signaling. This is crucial for conditions where dopaminergic dysfunction is implicated.
- Serotonin Activity : Although primarily a DAT inhibitor, the compound also shows some affinity for the serotonin transporter (SERT), which may contribute to its overall pharmacological profile.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound:
- Study on Antidepressant Effects : In a rodent model of depression, compounds with similar structures exhibited significant antidepressant-like effects in behavioral assays (e.g., forced swim test). The study indicated that these effects were likely mediated through enhanced dopaminergic activity.
- Neuroprotective Properties : Another study highlighted the neuroprotective effects of related pyrazine derivatives against oxidative stress-induced neuronal damage. This suggests potential applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
